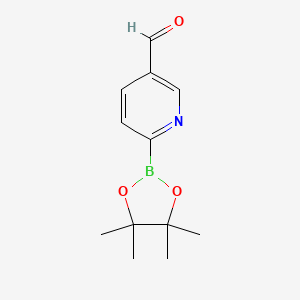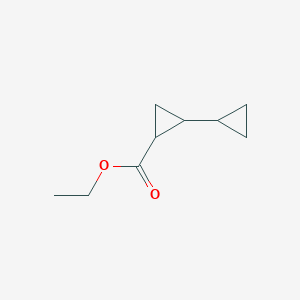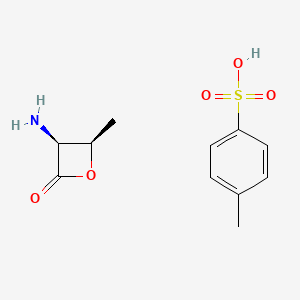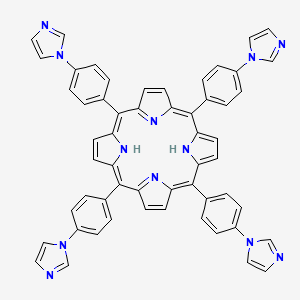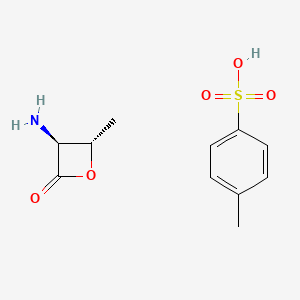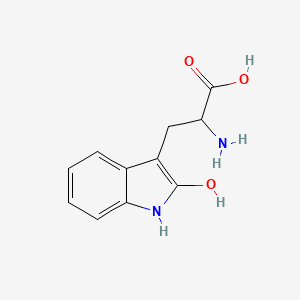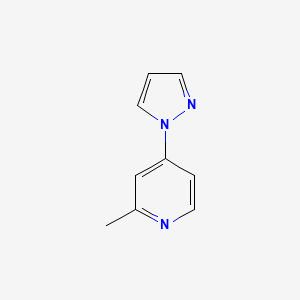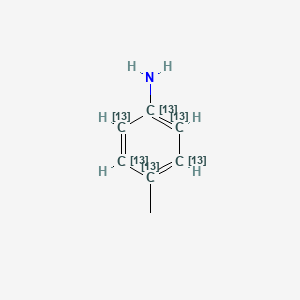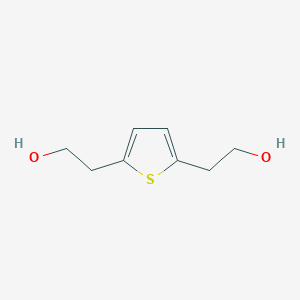
2,5-Thiophenediethanol
Descripción general
Descripción
2,5-Thiophenediethanol, also known as 2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol, is a compound with the molecular formula C8H12O2S and a molecular weight of 172.24 g/mol. This compound features a thiophene ring substituted with two hydroxyethyl groups at the 2 and 5 positions. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics .
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives play a vital role in the advancement of organic semiconductors .
Mode of Action
2,5-Thiophenediethanol can be used to control the thermoelectric properties of thiophene-derived single-molecule junctions
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications in industrial chemistry and material science .
Result of Action
It is known that thiophene derivatives can exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Métodos De Preparación
The synthesis of 2,5-Thiophenediethanol can be achieved through several methods. One common approach involves the metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide under mild conditions . This method provides 2,5-disubstituted thiophenes in good to excellent yields. Traditional methods for preparing 2,5-disubstituted thiophenes include the sulfur heterocyclization of 1,4-dicarbonyl intermediates with sulfurating reagents such as phosphorus pentasulfide (P2S5), hydrogen sulfide (H2S) in the presence of hydrochloric acid (HCl), and Lawesson’s reagent .
Análisis De Reacciones Químicas
2,5-Thiophenediethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its reactivity towards electrophilic and nucleophilic substitution reactions . Common reagents used in these reactions include electrophiles such as bromine (Br2) and nucleophiles like sodium hydrosulfide (NaHS). Major products formed from these reactions include substituted thiophenes and thiophene derivatives .
Aplicaciones Científicas De Investigación
2,5-Thiophenediethanol has several scientific research applications. In material science, it is used to control the thermoelectric properties of thiophene-derived single-molecule junctions. In medicinal chemistry, thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Comparación Con Compuestos Similares
2,5-Thiophenediethanol can be compared with other similar compounds, such as 2,5-dimethylthiophene and 2,5-dithienosilole . While 2,5-dimethylthiophene is known for its use in the synthesis of serotonin-norepinephrine reuptake inhibitors, 2,5-dithienosilole derivatives have applications in electronic and optoelectronic devices . The uniqueness of this compound lies in its ability to control thermoelectric properties, making it valuable in material science.
Propiedades
IUPAC Name |
2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,9-10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRARSFPKXSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


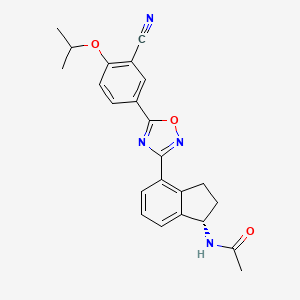
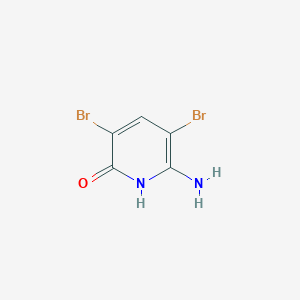
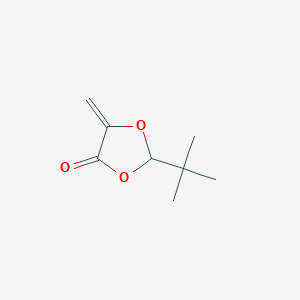
![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)
